(4-Phenylthiophen-2-yl)methanamine
Overview
Description
Molecular Structure Analysis
The molecular formula of “(4-Phenylthiophen-2-yl)methanamine” is C11H11NS . The structure includes a thiophene ring attached to a phenyl group through a methanamine linker .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 189.28 g/mol.Scientific Research Applications
1. Catalysis in Transfer Hydrogenation
(4-Phenylquinazolin-2-yl)methanamine, a compound related to (4-Phenylthiophen-2-yl)methanamine, has been used in the synthesis of N-heterocyclic ruthenium(II) complexes. These complexes demonstrate significant efficacy in catalyzing transfer hydrogenation reactions, achieving up to 99% conversions with high turnover frequency values (Karabuğa et al., 2015).
2. Chemical Synthesis and Characterization
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a derivative, has been synthesized through a condensation reaction, showing high yield and characterized using various spectroscopic techniques. This demonstrates the compound's relevance in the synthesis and structural elucidation of novel organic compounds (Shimoga et al., 2018).
3. Application in Metal Complex Synthesis
Research shows the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles using 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives. These compounds have been studied for their catalytic applications, demonstrating good activity and selectivity (Roffe et al., 2016).
4. Anticancer Activity of Metal Complexes
New palladium (Pd)II and platinum (Pt)II complexes have been synthesized using Schiff base ligands related to this compound. These complexes have demonstrated significant anticancer activity against various human cancerous cell lines, highlighting their potential in medicinal chemistry (Mbugua et al., 2020).
5. Photocytotoxicity in Medical Imaging
Iron(III) complexes using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a related compound, have been synthesized and studied for their photocytotoxic properties. These complexes are notable for their application in cellular imaging and demonstrating unprecedented photocytotoxicity under red light, a promising area in medical diagnostics and therapy (Basu et al., 2014).
6. Development of Serotonin Agonists
Derivatives of this compound have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds show promise in pharmacology, particularly in the development of new antidepressant drugs due to their selectivity and potency (Sniecikowska et al., 2019).
Properties
IUPAC Name |
(4-phenylthiophen-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-6,8H,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFCFXIJQPKFAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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